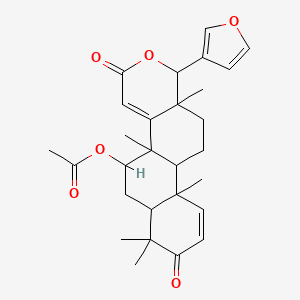

Gedunin, 14,15-deoxy

CAS No.:

Cat. No.: VC1705874

Molecular Formula: C28H34O6

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H34O6 |

|---|---|

| Molecular Weight | 466.6 g/mol |

| IUPAC Name | [1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate |

| Standard InChI | InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3 |

| Standard InChI Key | VOUDTVRGPAGHGA-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Deoxygedunin is structurally related to gedunine (gedunin), with the key difference being the absence of the epoxide functionality at positions 14 and 15. This structural variation significantly influences its biological activities. The molecular formula of deoxygedunin is C₂₈H₃₄O₆, with a calculated molecular weight of 466.574 g/mol . The compound features several characteristic structural elements including a complex tetracyclic core typical of limonoids.

The structural complexity of deoxygedunin arises from its multiple stereocenters and functional groups, including an αβ-unsaturated six-membered ring ketone and an αβ-unsaturated δ-lactone . These features contribute to its unique biological properties and have presented significant challenges for synthetic chemists attempting to produce the compound in the laboratory.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source |

|---|---|---|---|---|

| Deoxygedunin (14,15-deoxygedunin) | C₂₈H₃₄O₆ | 466.574 | Lacks epoxide at C-14/C-15 | Azadirachta indica |

| Gedunin | C₂₈H₃₄O₇ | 482.6 | Epoxide at C-14/C-15 | Azadirachta indica |

| 17β-hydroxy-14,15-deoxy-gedunin | C₂₈H₃₄O₇ | 482.6 | Hydroxyl at C-17β, lacks epoxide at C-14/C-15 | Reported but not isolated |

| Azadirachtin | C₃₅H₄₄O₁₆ | 720.7 | Complex structure with multiple oxygen-containing functional groups | Neem Tree |

| Nimbidin | - | - | Anti-inflammatory properties | Neem Tree |

Synthesis of Deoxygedunin

Synthetic Strategies

The synthesis of limonoids, including deoxygedunin and gedunin, has been a challenging endeavor for synthetic chemists due to their complex structures featuring multiple stereocenters and functional groups. Recent advancements have led to the development of efficient synthetic routes, providing valuable insights into the preparation of these complex natural products.

A significant breakthrough in this area is the development of a concise chemoenzymatic synthesis of gedunin, which proceeds in 13 steps . While this synthesis specifically targets gedunin, the synthetic strategy provides valuable insights for approaching the synthesis of deoxygedunin as well. The key features of this synthetic route include the application of modern catalytic transformations to establish the quaternary centers in the carbocyclic core and the use of biocatalytic oxidation at C3 to create a chemical handle for accessing the A-ring enone motif .

Key Synthetic Steps and Challenges

The synthesis of gedunin, as reported in recent literature, involves several key transformations that could be adapted for deoxygedunin synthesis. The 13-step synthetic route represents a significant advancement in providing access to these complex natural products . Two enabling features in this strategy are particularly noteworthy:

-

The application of modern catalytic transformations to set the key quaternary centers in the carbocyclic core, which is essential for establishing the correct stereochemistry.

-

The use of biocatalytic oxidation at C3 to establish a chemical handle to access the A-ring enone motif, demonstrating the value of combining enzymatic and chemical methods in natural product synthesis .

This synthetic approach provides a potential entry point to a wider range of oxidized limonoids, including deoxygedunin. The strategy presents opportunities for modification to target specific structural features of deoxygedunin, such as the absence of the 14,15-epoxide functionality.

Biological Activities

TrkB Agonism and Neurotrophic Effects

One of the most significant biological activities of deoxygedunin is its ability to act as a potent, selective, small-molecule agonist of tropomyosin receptor kinase B (TrkB), the main receptor for brain-derived neurotrophic factor (BDNF) . This property is particularly noteworthy because it positions deoxygedunin as a potential therapeutic agent for neurological disorders characterized by deficiencies in BDNF signaling.

The TrkB agonist activity of deoxygedunin results in several important neurotrophic and neuroprotective effects in experimental models:

-

Production of TrkB-dependent neurotrophic effects in mice

-

Demonstration of neuroprotective properties

-

Enhancement of learning processes

-

Rapid TrkB-dependent antidepressant-like effects in the forced swim test, an animal model of depression

Notably, deoxygedunin's antidepressant-like effects are similar to those of 7,8-dihydroxyflavone (7,8-DHF) and ketamine, but with greater potency than 7,8-DHF. This suggests that deoxygedunin could have potential applications in treating depression and other mood disorders through a mechanism distinct from conventional antidepressants.

HSP90 Inhibitory Activity

Gedunin, the parent compound of deoxygedunin, is known for its HSP90 (Heat Shock Protein 90) inhibitory activity . HSP90 is a molecular chaperone protein that plays a crucial role in the stabilization and function of numerous client proteins involved in cell signaling, proliferation, and survival. Inhibition of HSP90 has emerged as a promising strategy for cancer treatment, as many oncogenic proteins depend on HSP90 for their stability and function.

While the search results focus primarily on gedunin's HSP90 inhibitory activity, the structural relationship between gedunin and deoxygedunin suggests potential similarities in their biological activities. The specific effects of the structural differences (particularly the absence of the 14,15-epoxide in deoxygedunin) on HSP90 inhibition would be an important area for further investigation.

Other Biological Activities

Beyond its neurotrophic effects and potential HSP90 inhibition, deoxygedunin and related limonoids exhibit a range of other biological activities that contribute to their medicinal potential. These include:

-

Anticancer properties: Limonoids have demonstrated various mechanisms of action against cancer cells, including induction of apoptosis and inhibition of proliferation.

-

Anti-inflammatory effects: Many limonoids from the neem tree, including compounds structurally related to deoxygedunin, show anti-inflammatory activities.

-

Antimicrobial properties: Neem-derived compounds have traditional uses as antimicrobial agents, suggesting potential applications in combating infectious diseases.

The diverse biological activities of deoxygedunin and related compounds highlight their potential as lead compounds for drug development across multiple therapeutic areas.

Comparative Analysis with Related Compounds

Relationship to Other Limonoids

Deoxygedunin belongs to the broader class of limonoids, which have diverse structural features and biological activities. Comparing deoxygedunin with other limonoids provides insights into structure-activity relationships and potential directions for structural optimization to enhance desired activities.

The table below compares the biological activities of deoxygedunin with other related limonoids:

| Compound | Primary Biological Activity | Potential Therapeutic Applications |

|---|---|---|

| Deoxygedunin | TrkB agonism, neurotrophic effects | Neurological disorders, depression |

| Gedunin | HSP90 inhibition | Cancer treatment |

| Epoxyazadiradione | Tau aggregation inhibition | Alzheimer's disease |

| Nimbolide | E3 ligase RNF114 inhibition | Cancer, inflammatory conditions |

| Azadirachtin | Insecticidal, antifungal properties | Agricultural applications |

| Nimbidin | Antimicrobial, anti-inflammatory effects | Infectious diseases, inflammatory conditions |

Structure-Activity Relationships

The structural differences between deoxygedunin and related compounds, particularly the absence of the 14,15-epoxide functionality, significantly influence their biological activities. Understanding these structure-activity relationships is crucial for rational drug design and optimization of lead compounds.

Detailed analysis of these structure-activity relationships can guide the development of synthetic derivatives with enhanced potency, selectivity, or pharmaceutical properties.

Current Research and Future Perspectives

Future Research Directions

Several promising directions for future research on deoxygedunin include:

-

Development of synthetic derivatives with enhanced properties for specific therapeutic applications

-

Further investigation of the mechanisms underlying deoxygedunin's biological activities

-

Exploration of combination therapies leveraging deoxygedunin's unique mechanisms of action

-

Studies on the potential synergistic effects of deoxygedunin with other bioactive compounds from neem or other medicinal plants

Additionally, the application of modern research technologies, such as computational modeling, high-throughput screening, and advanced analytical methods, could accelerate progress in understanding and leveraging deoxygedunin's therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume